![molecular formula C10H11F3O2S B12605302 Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- CAS No. 648956-76-7](/img/structure/B12605302.png)
Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with two methoxy groups and a trifluoroethylthio group
Preparation Methods
The synthesis of Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dimethoxybenzene and 2,2,2-trifluoroethylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts: A catalyst such as a Lewis acid (e.g., aluminum chloride) may be employed to facilitate the reaction.
Procedure: The 1,4-dimethoxybenzene is reacted with 2,2,2-trifluoroethylthiol in the presence of the catalyst and solvent. The reaction mixture is stirred at a controlled temperature until the desired product is formed.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- in high purity.
Chemical Reactions Analysis
Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the methoxy and trifluoroethylthio groups direct incoming electrophiles to specific positions on the ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- involves its interaction with molecular targets and pathways in biological systems. The trifluoroethylthio group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The methoxy groups on the benzene ring may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- can be compared with similar compounds such as:
Benzene, 1,4-dimethoxy-: Lacks the trifluoroethylthio group, making it less reactive in certain chemical reactions.
Benzene, 1,4-dimethoxy-2-methyl-: Contains a methyl group instead of the trifluoroethylthio group, resulting in different chemical and physical properties.
Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)amino]-:
The uniqueness of Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- lies in the presence of the trifluoroethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
648956-76-7 |
|---|---|
Molecular Formula |
C10H11F3O2S |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(2,2,2-trifluoroethylsulfanyl)benzene |
InChI |
InChI=1S/C10H11F3O2S/c1-14-7-3-4-8(15-2)9(5-7)16-6-10(11,12)13/h3-5H,6H2,1-2H3 |
InChI Key |
OLGQXAWWNYKNMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12605221.png)
![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
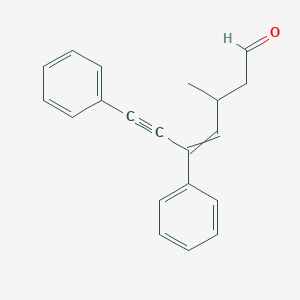
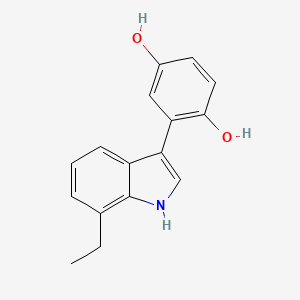

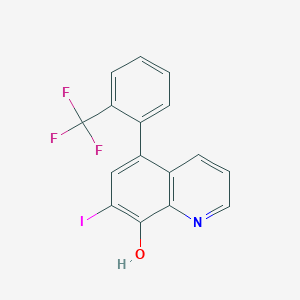
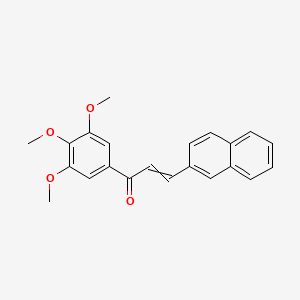
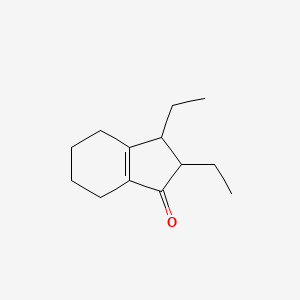

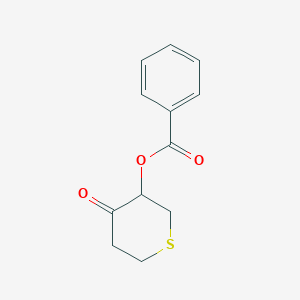
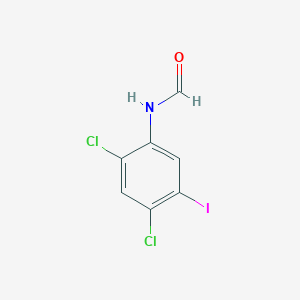
![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)
![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)
